5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide
Overview
Description
5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide (referred to as BDBH) is a chemical compound that has been widely used in scientific research due to its unique properties. BDBH is a hydrazide derivative that contains a bromine atom, two chlorine atoms, and a hydroxy group. This compound is synthesized through a multi-step process and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of BDBH is not fully understood, but studies have suggested that it may act through multiple pathways. BDBH has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, BDBH has been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BDBH has been shown to have a variety of biochemical and physiological effects. Studies have shown that BDBH can induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a critical role in the apoptotic process. BDBH has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, BDBH has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDBH in lab experiments is its potent antitumor activity. BDBH has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, BDBH has been shown to have a low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using BDBH in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, BDBH has been shown to have poor stability in the presence of light and air, which can limit its shelf life.
Future Directions
There are several potential future directions for the use of BDBH in scientific research. One potential direction is the development of BDBH derivatives that have improved solubility and stability. Another potential direction is the use of BDBH in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, BDBH could be used in combination with other therapies, such as radiation therapy or immunotherapy, to enhance their efficacy. Finally, BDBH could be used in preclinical studies to investigate its potential as a cancer therapeutic in vivo.
Scientific Research Applications
BDBH has been used in various scientific studies due to its unique properties. One of the most significant applications of BDBH is in the field of cancer research. Studies have shown that BDBH has potent antitumor activity against a variety of cancer cell lines. BDBH has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
5-bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-2-4-13(20)11(5-9)14(21)19-18-7-8-1-3-10(16)6-12(8)17/h1-7,20H,(H,19,21)/b18-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBUJCPLMKAPH-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide | |
CAS RN |
303066-05-9 | |
Record name | 5-BROMO-N'-(2,4-DICHLOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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